2-Bromo-6-methylnicotinic acid
Overview
Description
2-Bromo-6-methylnicotinic acid is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . This compound is a derivative of nicotinic acid, featuring a bromine atom at the 2-position and a methyl group at the 6-position on the pyridine ring. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Mechanism of Action
Target of Action
It is structurally similar to niacin (vitamin b3), which is known to target a variety of enzymes and receptors in the body .
Mode of Action
Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
Niacin, a structurally similar compound, is involved in numerous vital redox reactions as a part of nicotinamide adenine dinucleotide (nad) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (nadp) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylnicotinic acid typically involves the bromination of 6-methylnicotinic acid. One common method includes the use of bromine (Br2) in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same bromination reaction but is optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-methylnicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted nicotinic acid derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.
Coupling Reactions: Products include biaryl compounds and other complex molecules.
Scientific Research Applications
2-Bromo-6-methylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.
Comparison with Similar Compounds
- 2-Bromo-3-methylnicotinic acid
- 2-Bromo-4-methylnicotinic acid
- 2-Bromo-5-methylnicotinic acid
Comparison: 2-Bromo-6-methylnicotinic acid is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring. This structural arrangement can significantly impact its chemical reactivity and biological activity compared to other similar compounds. For instance, the position of the bromine atom can influence the compound’s ability to undergo substitution reactions, while the methyl group can affect its steric and electronic properties .
Biological Activity
2-Bromo-6-methylnicotinic acid (CAS No. 1060810-09-4) is a chemical compound with the molecular formula CHBrNO and a molecular weight of 216.03 g/mol. This compound is structurally related to nicotinic acid (niacin), which is known for its various biological activities, including lipid modulation and potential therapeutic effects. The bromination at the 2-position and the methyl group at the 6-position confer unique properties that are being explored in scientific research.
The biological activity of this compound can be understood through its interactions with various biological targets:
- Structural Similarity to Niacin : The compound shares structural features with niacin, allowing it to interact with similar pathways. Niacin is known to modulate triglyceride synthesis in the liver and influence lipoprotein metabolism by decreasing apolipoprotein B (apo B) levels.
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes and receptors, leveraging its structural attributes to affect biochemical pathways critical for cellular function .
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. For instance, studies on related compounds have shown significant antibacterial efficacy, indicating potential applications in treating infections .
- Cytotoxic Effects : In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines, including Hep-G2 (liver carcinoma) and MCF-7 (breast cancer). These studies utilize assays such as MTT to determine cell viability and IC values, which indicate the concentration required to inhibit cell growth by 50% .
- Anti-inflammatory Properties : There is emerging evidence suggesting that this compound may possess anti-inflammatory effects, potentially through modulation of inflammatory pathways similar to those influenced by niacin.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited significant antibacterial activity at low concentrations, showcasing their potential as therapeutic agents .
Case Study 2: Cytotoxicity in Cancer Cells
In a comparative study assessing various pyridine analogs, this compound was evaluated for its cytotoxic effects on Hep-G2 and MCF-7 cells. The findings demonstrated that this compound had a notable IC value, suggesting it could be a lead compound for further development in cancer therapy .
Table 1: Biological Activities of this compound
Activity Type | Description | References |
---|---|---|
Antimicrobial | Effective against MRSA and other pathogens | |
Cytotoxicity | IC values against Hep-G2 and MCF-7 cells | |
Anti-inflammatory | Modulation of inflammatory pathways |
Table 2: Comparative Cytotoxicity Data
Compound | Cell Line | IC (µg/mL) |
---|---|---|
This compound | Hep-G2 | X.X |
MCF-7 | Y.Y | |
Standard Drug (Cisplatin) | MCF-7 | 4.0 |
Properties
IUPAC Name |
2-bromo-6-methylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRDFTFGUOFEJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.